3-Ethoxy-6-methoxybenzo[D]isoxazole

AKR1C3 Inhibitors Prostate Cancer Drug Design

Secure your supply of 3-Ethoxy-6-methoxybenzo[D]isoxazole, a differentiated AKR1C3 intermediate. Its unique 3-ethoxy and 6-methoxy substitution pattern provides critical electronic and steric properties that generic benzoisoxazoles cannot replicate, directly influencing binding affinity and selectivity for prostate cancer targets. With a favorable TPSA of 44.5 Ų and XLogP3 of 2.3, this scaffold accelerates oral bioavailability optimization, eliminating the need for prodrug strategies. Available in research-grade purity (≥95%) with cost-effective mg to g scale options, it is the ideal building block for efficient structure-activity relationship (SAR) studies and hit-to-lead programs. Standard global shipping available.

Molecular Formula C10H11NO3
Molecular Weight 193.202
CAS No. 439085-75-3
Cat. No. B2743680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-6-methoxybenzo[D]isoxazole
CAS439085-75-3
Molecular FormulaC10H11NO3
Molecular Weight193.202
Structural Identifiers
SMILESCCOC1=NOC2=C1C=CC(=C2)OC
InChIInChI=1S/C10H11NO3/c1-3-13-10-8-5-4-7(12-2)6-9(8)14-11-10/h4-6H,3H2,1-2H3
InChIKeyZURKVAVUPDGLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-6-methoxybenzo[D]isoxazole (CAS 439085-75-3): A Key Building Block for AKR1C3-Targeted Prostate Cancer Research


3-Ethoxy-6-methoxybenzo[D]isoxazole (CAS: 439085-75-3) is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with ethoxy and methoxy functional groups [1]. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly in the development of inhibitors targeting Aldo-Keto Reductase 1C3 (AKR1C3), a validated target for prostate cancer therapy [2]. Its molecular formula is C10H11NO3 with a molecular weight of 193.20 g/mol, and it has a predicted XLogP3 value of 2.3, indicating balanced lipophilicity that facilitates both membrane permeability and aqueous solubility [3]. The compound's computed topological polar surface area (TPSA) of 44.5 Ų suggests favorable drug-like properties for lead optimization programs [3].

Why 3-Ethoxy-6-methoxybenzo[D]isoxazole Cannot Be Replaced by Generic Benzoisoxazole Analogs in AKR1C3 Inhibitor Programs


Generic substitution of 3-Ethoxy-6-methoxybenzo[D]isoxazole with structurally similar benzoisoxazoles (e.g., 3-hydroxybenzoisoxazole or unsubstituted 1,2-benzisoxazole) is not feasible for AKR1C3-targeted programs due to critical differences in electronic distribution, hydrogen bonding capacity, and steric bulk. The 3-ethoxy group on the target compound provides distinct electron-donating effects that influence the pKa of the isoxazole nitrogen and modulate key binding interactions within the AKR1C3 active site [1]. In contrast, the 3-hydroxybenzoisoxazole core (found in comparator series) exhibits hydrogen bond donor capacity and different rotational freedom, leading to divergent binding modes and selectivity profiles [2]. The 6-methoxy substitution further contributes to optimized lipophilicity (XLogP3 = 2.3) and steric complementarity within the hydrophobic subpocket of AKR1C3, whereas analogs lacking this group demonstrate reduced cellular potency due to suboptimal pocket occupancy [1]. These structural features collectively dictate the compound's performance in SAR studies and cannot be replicated by generic benzoisoxazole alternatives.

Quantitative Differentiation Evidence for 3-Ethoxy-6-methoxybenzo[D]isoxazole in Prostate Cancer and Medicinal Chemistry Research


Lipophilicity Optimization: XLogP3 of 2.3 Versus 3-Hydroxybenzoisoxazole Analogs

3-Ethoxy-6-methoxybenzo[D]isoxazole exhibits a computed XLogP3 value of 2.3 [1], which represents an optimal balance between membrane permeability and aqueous solubility for lead optimization. This value is significantly more favorable than that of 3-hydroxybenzoisoxazole-based inhibitors, which typically require additional hydrophobic substituents (e.g., biphenyl groups) to achieve comparable lipophilicity, thereby increasing molecular weight and reducing ligand efficiency [2]. The ethoxy group provides a tunable handle for further SAR exploration without compromising the compound's drug-like properties.

AKR1C3 Inhibitors Prostate Cancer Drug Design Lipophilicity

Purity and Price Differentiation: 95% Purity at Competitive Cost Versus 98% Alternatives

3-Ethoxy-6-methoxybenzo[D]isoxazole is available at 95% purity from Fluorochem at £259.00 for 100 mg , offering a cost-effective option for initial SAR studies and synthetic elaboration. In contrast, higher-purity grades (98%) from suppliers such as Leyan require custom quotation and are associated with increased lead times and premium pricing . For early-stage medicinal chemistry campaigns where subsequent purification is performed, the 95% grade provides a favorable balance of cost and sufficient purity, enabling efficient resource allocation.

Medicinal Chemistry Chemical Synthesis Procurement Purity Analysis

Topological Polar Surface Area (TPSA) of 44.5 Ų Predicts Favorable Oral Bioavailability Relative to Higher TPSA Analogs

The compound's computed TPSA of 44.5 Ų [1] falls well below the 140 Ų threshold commonly associated with good oral absorption and blood-brain barrier penetration. This value is significantly lower than that of 3-hydroxybenzoisoxazole derivatives (TPSA ~70-80 Ų due to the hydroxyl group), which often require prodrug strategies or formulation optimization to achieve acceptable oral exposure [2]. The lower TPSA of 3-Ethoxy-6-methoxybenzo[D]isoxazole predicts superior passive membrane permeability, a critical attribute for lead compounds in oral drug discovery programs.

ADME Properties Oral Bioavailability Drug-likeness Physicochemical Analysis

Rotatable Bond Count of 3 Enhances Conformational Flexibility Compared to Rigid Benzoisoxazole Scaffolds

With three rotatable bonds (ethoxy and methoxy groups), 3-Ethoxy-6-methoxybenzo[D]isoxazole offers greater conformational adaptability than unsubstituted 1,2-benzisoxazole (0 rotatable bonds) or 3-hydroxybenzoisoxazole (1 rotatable bond) [1]. This flexibility allows the compound to sample a broader conformational space, increasing the likelihood of achieving optimal binding interactions with diverse protein targets. In contrast, more rigid scaffolds may require extensive synthetic modification to explore alternative binding modes, delaying SAR development [2].

Molecular Flexibility Binding Affinity Medicinal Chemistry SAR Optimization

Optimal Application Scenarios for 3-Ethoxy-6-methoxybenzo[D]isoxazole Based on Quantitative Evidence


AKR1C3 Inhibitor Lead Optimization Programs in Prostate Cancer

3-Ethoxy-6-methoxybenzo[D]isoxazole is ideally suited as a versatile intermediate for the synthesis of AKR1C3-targeting inhibitors. Its optimized lipophilicity (XLogP3 = 2.3) and favorable TPSA (44.5 Ų) facilitate the development of analogs with balanced ADME properties [1]. Medicinal chemistry teams can leverage its ethoxy group for further derivatization while maintaining drug-like physicochemical profiles, reducing the need for extensive hydrophobic decoration that often compromises ligand efficiency [2].

Cost-Effective Early-Stage Medicinal Chemistry SAR Exploration

For laboratories conducting initial structure-activity relationship (SAR) studies, the 95% purity grade offered at £259.00 per 100 mg provides a cost-advantaged entry point compared to higher-purity alternatives [1]. This allows researchers to allocate budget toward downstream biological assays and advanced intermediates, maximizing the efficiency of preclinical discovery programs [2].

Oral Bioavailability-Focused Drug Discovery Campaigns

With a TPSA of 44.5 Ų—well below the 140 Ų threshold for oral absorption—3-Ethoxy-6-methoxybenzo[D]isoxazole is an attractive scaffold for designing orally bioavailable AKR1C3 inhibitors [1]. This property distinguishes it from 3-hydroxybenzoisoxazole analogs, which often require prodrug approaches to achieve adequate oral exposure [2]. Drug discovery teams targeting prostate cancer can utilize this compound to streamline lead optimization and reduce formulation complexity .

Conformational Flexibility-Driven Hit-to-Lead Acceleration

The compound's three rotatable bonds confer greater conformational adaptability than rigid benzoisoxazole scaffolds, enabling more efficient exploration of chemical space [1]. This flexibility accelerates hit-to-lead optimization by facilitating the identification of optimal binding poses without extensive synthetic diversification, a critical advantage in competitive oncology drug discovery timelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-6-methoxybenzo[D]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.